Cas no 160656-62-2 (Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt)

Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt is a specialized organic compound with significant applications in chemical research. Its unique structural properties, including the sulfonic acid and trifluoromethyl substituents, confer exceptional solubility and reactivity, making it ideal for use in various chemical reactions. The inner salt form enhances stability and purity, ensuring reliable performance in analytical and synthetic procedures.
Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt structure
160656-62-2 structure
Product Name:Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt
CAS No:160656-62-2
MF:C13H7F3O3S2
MW:332.318091630936
MDL:MFCD00236138
CID:135346
PubChem ID:2777499
Update Time:2025-06-20

Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt Chemical and Physical Properties

Names and Identifiers

    • Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt
    • S-(TRIFLUOROMETHYL)DIBENZOTHIOPHENIUM-3-SULFONATE
    • S-(TRIFLUOROMETHYL)DIBENZOTHIOPHENIUM-3-SULFONATEETHANOLATE
    • DAIKIN MEC-21
    • MEC-21
    • S-(TRIFLUOROMETHYL)DIBENZOTHIOPHENIUM-3-SULPHONATE
    • S-(TRIFLUOROMETHYL)DIBENZOTHIOPHENIUM-3-SULPHONATE ETHANOLATE
    • S-(TRIFLUOROMETHYL)DIBENZOTHIOPHENIUM-3-SULFONATE ETHANOLATE
    • S-(Trifluoromethyl)dibenzothiophenium -3-sulphonate ethanolate 98%
    • 5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate
    • s-(trifluoromethyl)dibenzothiophenium 3-sulfonate
    • S-(trifluoromethyl)-dibenzothiophenium-3-sulfonate
    • 160656-62-2
    • SCHEMBL356010
    • 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium-3-sulfonate
    • MAAZDBJRZKJGIM-UHFFFAOYSA-N
    • A810163
    • AKOS015911978
    • 5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophenium-3-sulfonate
    • MDL: MFCD00236138
    • Inchi: 1S/C13H7F3O3S2/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-12(10)20)21(17,18)19/h1-7H
    • InChI Key: MAAZDBJRZKJGIM-UHFFFAOYSA-N
    • SMILES: [S+]1(C(F)(F)F)C2C=CC=CC=2C2C=CC(=CC1=2)S(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 331.97900
  • Monoisotopic Mass: 331.97887091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 160-165°C (dec.)
  • PSA: 90.88000
  • LogP: 4.20800
  • Solubility: Not available

Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt Security Information

Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt Pricemore >>

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Additional information on Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt

Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt (CAS No. 160656-62-2): A Comprehensive Overview

The compound Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt, identified by its CAS number 160656-62-2, represents a significant advancement in the field of chemical and pharmaceutical research. This specialized compound has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The presence of a sulfo group at the 3-position and a trifluoromethyl group at the 5-position endows this molecule with distinct electronic and steric characteristics, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with enhanced efficacy and reduced side effects. Among these, heterocyclic compounds have emerged as pivotal players due to their diverse biological activities. The Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt molecule, with its intricate aromatic system, is no exception. Its molecular structure suggests potential interactions with biological targets, which could be leveraged for therapeutic purposes.

One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise targeting. The sulfo group, a well-known pharmacophore, contributes to the compound's solubility and binding affinity, while the trifluoromethyl group enhances metabolic stability. These features make it an attractive candidate for drug design and development. Recent studies have highlighted the role of such compounds in inhibiting key enzymes involved in inflammatory and metabolic disorders.

The synthesis of Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired framework. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring a cleaner reaction profile.

From a computational chemistry perspective, the molecular properties of this compound have been extensively studied using density functional theory (DFT) and molecular dynamics (MD) simulations. These computational approaches have provided valuable insights into its electronic structure, solvation behavior, and potential interactions with biological targets. Such data is crucial for rational drug design and for predicting pharmacokinetic properties.

The potential applications of Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt extend beyond pharmaceuticals. Its unique chemical properties make it a promising candidate for materials science applications, particularly in the development of organic semiconductors and liquid crystals. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of electronic properties, which is essential for designing advanced materials with tailored functionalities.

In conclusion, the compound Dibenzothiophenium,3-sulfo-5-(trifluoromethyl)-, inner salt (CAS No. 160656-62-2) represents a fascinating subject of study with significant implications in pharmaceuticals and materials science. Its distinctive structural features and versatile applications underscore its importance in modern chemical research. As scientific understanding continues to evolve, this compound is poised to play a pivotal role in shaping future advancements across multiple disciplines.

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